MTH-DL-Proline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: MTH-DL-Proline can be synthesized through the reaction of proline with methylthiohydantoin. The process typically involves the following steps:

Formation of Methylthiohydantoin: Methylthiohydantoin is synthesized by reacting methyl isothiocyanate with hydantoin under controlled conditions.

Coupling Reaction: The methylthiohydantoin is then coupled with proline in the presence of a suitable catalyst, such as a base or an acid, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

Large-scale Synthesis of Methylthiohydantoin: Using industrial reactors to produce methylthiohydantoin in bulk.

Coupling with Proline: The coupling reaction is carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: MTH-DL-Proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methylthiohydantoin group to a thiol group.

Substitution: The methylthiohydantoin group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Substitution Products: Various substituted derivatives depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Role in Asthma Treatment

Recent studies have highlighted the involvement of proline and its metabolic pathways in allergic asthma. Proline levels were found to be elevated in patients with asthma, suggesting a potential role in airway remodeling and inflammation. The enzyme PYCR1, which catalyzes proline synthesis, was identified as a critical factor in this process. Inhibition of PYCR1 reduced airway remodeling and inflammation in murine models, indicating that targeting proline metabolism could be a viable therapeutic strategy for asthma management .

2. Neurodevelopmental Studies

Proline has been studied for its effects on brain development in juvenile rats. Long-term administration of proline has shown significant impacts on behavioral outcomes in various tests, suggesting its potential neuroprotective properties. These findings indicate that MTH-DL-Proline may have applications in treating neurodevelopmental disorders or enhancing cognitive functions .

Agricultural Applications

1. Drought Stress Tolerance

Proline accumulation is a well-documented response to abiotic stresses such as drought and salinity in plants. Research has demonstrated that proline acts as an osmoprotectant, helping plants maintain cellular integrity under stress conditions. Transgenic plants engineered to enhance proline metabolism have shown improved tolerance to drought stress, making this compound a candidate for developing stress-resistant crop varieties .

| Study | Crop Type | Stress Condition | Proline Application | Outcome |

|---|---|---|---|---|

| 1 | Cotton | Drought | Exogenous proline treatment | Increased drought tolerance observed |

| 2 | Arabidopsis | Salinity | Genetic modification for proline biosynthesis | Enhanced survival rates under saline conditions |

Biochemical Research Applications

1. Hydration Behavior Studies

This compound has been investigated for its hydration properties and interactions with other biomolecules. Studies utilizing spectroscopic techniques have shown how proline influences hydrogen bonding dynamics within biological systems. Understanding these interactions is crucial for elucidating the roles of amino acids in protein folding and enzyme activity .

2. Glycine Receptor Agonism

This compound serves as an agonist for glycine receptors, which are pivotal in various neurological processes. Its ability to modulate these receptors opens avenues for research into treatments for conditions such as epilepsy and other neurological disorders where glycine signaling is disrupted .

Case Studies

Case Study 1: Proline in Asthma Management

A clinical study involving patients with allergic asthma assessed the correlation between plasma proline levels and disease severity. Results indicated that elevated proline levels were associated with increased airway inflammation and remodeling markers. The study concluded that targeting proline metabolism could provide new therapeutic avenues for asthma treatment.

Case Study 2: Proline's Role in Plant Stress Response

In a controlled experiment with cotton plants subjected to drought conditions, researchers applied exogenous this compound to evaluate its effects on plant growth and stress response mechanisms. The treated plants exhibited enhanced leaf water retention and improved growth metrics compared to control groups, underscoring the compound's utility in agricultural biotechnology.

Wirkmechanismus

The mechanism of action of MTH-DL-Proline involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

Modulate Protein Function: Its incorporation into proteins can alter their structure and function.

Affect Cellular Pathways: It can influence various cellular pathways, including those involved in redox homeostasis and stress response.

Vergleich Mit ähnlichen Verbindungen

MTH-DL-Proline is unique compared to other proline derivatives due to the presence of the methylthiohydantoin group. Similar compounds include:

N-Acetyl-L-Proline: A derivative with an acetyl group instead of a methylthiohydantoin group.

Boc-D-Proline: A derivative with a tert-butoxycarbonyl group.

DL-Dithiothreitol: A compound with two thiol groups, used as a reducing agent.

Uniqueness: this compound’s unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

MTH-DL-Proline, a derivative of proline, has garnered interest in various biological contexts due to its unique properties and potential applications in medicine and biochemistry. This article reviews the biological activity of this compound, supported by case studies and research findings.

Overview of this compound

This compound is a modified form of proline, an amino acid that plays critical roles in protein synthesis and cellular metabolism. Its structural modifications enhance its solubility and bioactivity, making it a subject of interest in therapeutic applications.

Biological Functions

1. Role in Cellular Metabolism

this compound is involved in several metabolic pathways, particularly in the synthesis and degradation of proteins. Proline metabolism is crucial for maintaining cellular homeostasis, especially under stress conditions such as hypoxia or oxidative stress. Studies have shown that proline accumulation can stabilize cellular structures and protect against damage from reactive oxygen species (ROS) .

2. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been suggested that this compound may enhance neuronal survival and function under conditions that typically induce cell death, such as ischemia or neurodegenerative diseases .

3. Antimicrobial Activity

this compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against bacterial strains, indicating potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Mechanism

A study conducted on cultured neurons exposed to hypoxic conditions revealed that treatment with this compound significantly reduced apoptosis markers compared to untreated controls. The findings suggest that this compound may activate survival pathways, enhancing cell viability during oxidative stress .

Case Study: Antimicrobial Efficacy

In a comparative study assessing various compounds for their antimicrobial properties, this compound showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Eigenschaften

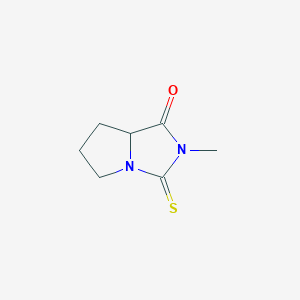

IUPAC Name |

2-methyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-8-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMNEJAWNNAIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CCCN2C1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.